![molecular formula C4H11NO4S2 B2462853 3-(Methylsulfonyl)propane-1-sulfonamide CAS No. 1050514-24-3](/img/structure/B2462853.png)
3-(Methylsulfonyl)propane-1-sulfonamide
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Overview
Description
3-(Methylsulfonyl)propane-1-sulfonamide is a chemical compound with the molecular formula C4H11NO4S2 and a molecular weight of 201.26 . It is also known by other synonyms such as 3-Methanesulfonylpropane-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)propane-1-sulfonamide consists of 4 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
Sulfonamide-based compounds, including 3-(Methylsulfonyl)propane-1-sulfonamide, typically undergo a variety of chemical reactions. For example, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly. In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Methylsulfonyl)propane-1-sulfonamide include a molecular weight of 201.255 and a molecular formula of C4H11NO4S2 .Scientific Research Applications
Intermediates for Organosulfur Compounds
Sulfonamides, including 3-(Methylsulfonyl)propane-1-sulfonamide, have been used as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .
Alkyl Transfer Reagents
Sulfonamides have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This is due to the lability of sulfonamides under acidic conditions .
Synthesis of Polymers
In the case of polymer synthesis, sulfonamides’ decomposition at raised temperatures has proved a novel way to access poly (oxothiazene) polymers .
Medicinal Chemistry
The sulfonamide group is well known to the medicinal chemist. Since the introduction in the 1930s of the so-called ‘sulfa-drugs’ such as sulfanilamide and Prontosil, sulfonamide-containing compounds have found wide-spread use in the pharmaceutical industry .
Activating Group
Sulfonamides can act as an activating group in organic synthesis . This property has been exploited in the synthesis of medicinally important compounds .
Protecting Group
Sulfonamides can also act as a protecting group in organic synthesis . This allows for selective reactions to be carried out on other parts of the molecule .
Leaving Group
Sulfonamides can act as a leaving group in organic synthesis . This property is useful in substitution reactions .
Molecular Scaffold
Sulfonamides can act as a molecular scaffold in organic synthesis . This allows for the construction of complex molecules .
Mechanism of Action
Target of Action
3-(Methylsulfonyl)propane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate synthesis .
Mode of Action
Sulfonamides, including 3-(Methylsulfonyl)propane-1-sulfonamide, are structural analogs of para-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid. They inhibit the enzyme dihydropteroate synthetase, preventing the formation of dihydropteroic acid, a critical component of folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, effectively halting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 3-(Methylsulfonyl)propane-1-sulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydropteroic acid, leading to a deficiency in folic acid . As folic acid is essential for the synthesis of nucleic acids, this disruption affects DNA replication and cell division, particularly in rapidly dividing cells such as bacteria .
Pharmacokinetics
Sulfonamides generally are well absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy and potential for side effects.
Result of Action
The primary result of the action of 3-(Methylsulfonyl)propane-1-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis, the compound prevents the formation of essential nucleic acids, halting DNA replication and cell division . This can lead to the death of the bacteria, effectively treating bacterial infections .
Action Environment
The action of 3-(Methylsulfonyl)propane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s metabolism and excretion
properties
IUPAC Name |
3-methylsulfonylpropane-1-sulfonamide |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZZSBPFRXXQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)propane-1-sulfonamide | |
CAS RN |
1050514-24-3 |
Source
|
Record name | 3-methanesulfonylpropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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